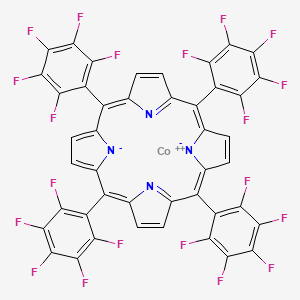
Cobalt tetrakis(pentafluorophenyl)porphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt tetrakis(pentafluorophenyl)porphyrin is a metalloporphyrin complex where a cobalt ion is coordinated to a porphyrin ring substituted with four pentafluorophenyl groups. This compound is known for its unique electronic properties and high stability, making it a valuable catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt tetrakis(pentafluorophenyl)porphyrin typically involves the condensation of pyrrole with pentafluorobenzaldehyde in the presence of an acid catalyst, followed by the insertion of a cobalt ion into the porphyrin ring. The Lindsey method, which uses dichloromethane as a solvent and boron trifluoride as a catalyst, is often preferred due to its milder conditions and higher yields .
Industrial Production Methods
The use of microwave-assisted synthesis and ionic liquids as solvents can enhance yields and reduce reaction times, making these techniques attractive for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Cobalt tetrakis(pentafluorophenyl)porphyrin undergoes various types of reactions, including oxidation, reduction, and substitution. It is particularly effective as a catalyst in oxidation reactions, such as the oxidation of cyclohexane to cyclohexanone and cyclohexanol .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen peroxide, oxygen, and various organic substrates. Reaction conditions often involve mild temperatures and pressures, with the compound acting as a homogeneous or heterogeneous catalyst .
Major Products
The major products formed from reactions catalyzed by this compound depend on the specific reaction. For example, in the oxidation of cyclohexane, the major products are cyclohexanone and cyclohexanol .
Scientific Research Applications
Cobalt tetrakis(pentafluorophenyl)porphyrin has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which cobalt tetrakis(pentafluorophenyl)porphyrin exerts its effects involves the coordination of substrates to the cobalt ion, followed by electron transfer processes that facilitate the desired chemical transformation. The cobalt ion can undergo changes in its oxidation state, allowing it to participate in redox reactions. The porphyrin ring provides a stable framework that supports these processes .
Comparison with Similar Compounds
Similar Compounds
Copper tetrakis(pentafluorophenyl)porphyrin: Similar in structure but contains a copper ion instead of cobalt.
Iron tetrakis(pentafluorophenyl)porphyrin: Used as a catalyst in epoxidation and hydroxylation reactions.
Platinum tetrakis(pentafluorophenyl)porphyrin:
Uniqueness
Cobalt tetrakis(pentafluorophenyl)porphyrin is unique due to its high stability and versatility as a catalyst. Its ability to undergo various redox reactions and its effectiveness in mimicking natural enzymes make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C44H8CoF20N4 |
|---|---|
Molecular Weight |
1031.5 g/mol |
IUPAC Name |
cobalt(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H8F20N4.Co/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8H;/q-2;+2 |
InChI Key |
SXGSVPBGDUFYKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















